molecular formula C8H9BrN2S B1445857 3-(5-Bromopyridin-2-yl)thiazolidine CAS No. 1707581-02-9

3-(5-Bromopyridin-2-yl)thiazolidine

Cat. No.: B1445857
CAS No.: 1707581-02-9
M. Wt: 245.14 g/mol
InChI Key: WMGGDKXLJQVZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyridin-2-yl)thiazolidine is a useful research compound. Its molecular formula is C8H9BrN2S and its molecular weight is 245.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(5-Bromopyridin-2-yl)thiazolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) of this compound and its derivatives.

Synthesis and Characterization

The synthesis of thiazolidine derivatives often involves the reaction of thiazolidine with various aromatic aldehydes or ketones. For instance, this compound can be synthesized through a one-pot multicomponent reaction involving 5-bromopyridine-2-carboxaldehyde, mercaptoacetic acid, and primary amines. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are typically employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

Thiazolidine derivatives have demonstrated significant antimicrobial properties. For example, compounds containing a pyridine moiety have shown varying degrees of activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 15.6 to 500 µg/mL, indicating moderate activity against various bacterial strains .

A specific study highlighted that this compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been extensively studied. In vitro assays have shown that certain thiazolidine compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative with a similar structure showed an IC50 value of approximately 1.003 µM against MCF-7 cells .

Table 1 summarizes the anticancer activity of selected thiazolidine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
3-(5-BrPy)TZDMCF-71.003Induction of apoptosis via BAX/Bcl-2 ratio
TZD-22A5490.72EGFR inhibition
TZD-15HT-290.081VEGFR-2 inhibition

Anti-inflammatory Activity

Research has indicated that thiazolidine derivatives can modulate inflammatory pathways. For instance, a related compound significantly increased prostaglandin E₂ (PGE₂) levels in A549 cells, which plays a crucial role in inflammation and tissue repair . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Evaluation : A study evaluated various thiazolidine derivatives for their cytotoxic effects on glioblastoma multiforme cells. Compounds with pyridine substituents exhibited potent antitumor activity, leading to decreased cell viability .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazolidines against clinical isolates of bacteria. The results indicated that certain derivatives possessed comparable or superior activity to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine compounds is influenced by their structural features:

  • Substituents : The presence of electron-donating or electron-withdrawing groups on the aromatic ring can enhance or diminish biological activity.
  • Linker Length : Variations in the length and nature of linkers between the thiazolidine core and substituents can affect lipophilicity and bioavailability .

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGGDKXLJQVZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromopyridin-2-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(5-Bromopyridin-2-yl)thiazolidine
Reactant of Route 3
Reactant of Route 3
3-(5-Bromopyridin-2-yl)thiazolidine
Reactant of Route 4
Reactant of Route 4
3-(5-Bromopyridin-2-yl)thiazolidine
Reactant of Route 5
Reactant of Route 5
3-(5-Bromopyridin-2-yl)thiazolidine
Reactant of Route 6
Reactant of Route 6
3-(5-Bromopyridin-2-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.